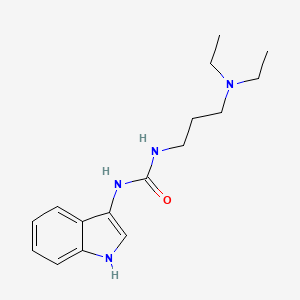
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, commonly known as DEAIU, is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of DEAIU is not fully understood. However, several research studies have suggested that DEAIU may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, DEAIU has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
DEAIU has been shown to exhibit various biochemical and physiological effects. For instance, DEAIU has been reported to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, DEAIU has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Furthermore, DEAIU has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DEAIU offers several advantages for laboratory experiments. For instance, DEAIU is readily available and can be synthesized using simple and cost-effective methods. Additionally, DEAIU exhibits high stability and can be stored for extended periods without significant degradation. However, DEAIU also has some limitations for laboratory experiments. For instance, DEAIU exhibits poor solubility in water, which may limit its use in some experimental setups. Furthermore, the exact mechanism of action of DEAIU is not fully understood, which may hinder its application in some research studies.
Future Directions
DEAIU offers several promising directions for future research. For instance, further studies are needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields, including neuroscience and oncology. Additionally, further modifications of the chemical structure of DEAIU may lead to the development of more potent and selective analogs with improved pharmacological properties. Furthermore, the potential use of DEAIU as a tool for studying the role of various neurotransmitters and ion channels in the central nervous system warrants further investigation.
Conclusion
In conclusion, DEAIU is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of DEAIU is relatively simple and cost-effective, and the compound exhibits a wide range of pharmacological activities. Further research is needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields.
Synthesis Methods
The synthesis of DEAIU involves the reaction of 1H-indole-3-carboxylic acid with diethylamine and isocyanate. This reaction results in the formation of DEAIU as a white crystalline solid. The synthesis of DEAIU has been reported in various research studies, and different modifications have been made to optimize the yield and purity of the compound.
Scientific Research Applications
DEAIU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported that DEAIU exhibits a wide range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. Furthermore, DEAIU has been shown to possess potent analgesic effects, making it a promising candidate for the development of novel pain-relieving drugs.
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
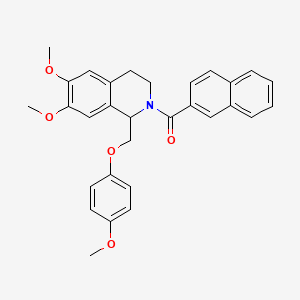
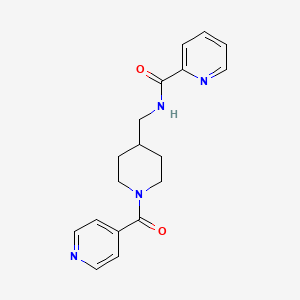


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
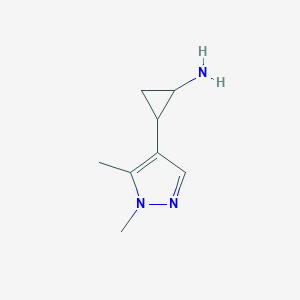

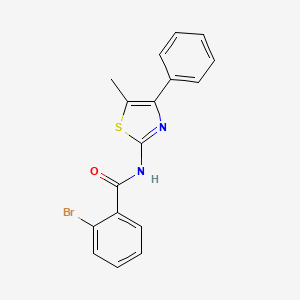
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)